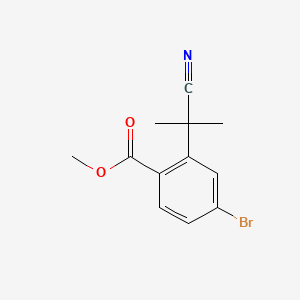
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride is a chemical compound that features a thiazole ring substituted with a chlorine atom and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic conditions.
Chlorination: The thiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amino Acid Coupling: The chlorinated thiazole is coupled with an amino acid derivative, such as an ester or amide, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced using reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling Reactions: The amino acid moiety can participate in peptide coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Substitution: Products with different substituents on the thiazole ring.
Oxidation/Reduction: Oxidized or reduced forms of the thiazole ring.
Coupling: Peptides or peptide derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biochemistry: The compound can serve as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Chemistry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-3-(2-bromo-1,3-thiazol-4-yl)propanoic acid hydrochloride: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-amino-3-(2-iodo-1,3-thiazol-4-yl)propanoic acid hydrochloride: Similar structure but with an iodine atom instead of chlorine.
Propriétés
Formule moléculaire |
C6H8Cl2N2O2S |
|---|---|
Poids moléculaire |
243.11 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H7ClN2O2S.ClH/c7-6-9-3(2-12-6)1-4(8)5(10)11;/h2,4H,1,8H2,(H,10,11);1H/t4-;/m0./s1 |
Clé InChI |
VFMGAVAXOPIGMB-WCCKRBBISA-N |
SMILES isomérique |
C1=C(N=C(S1)Cl)C[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C1=C(N=C(S1)Cl)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)

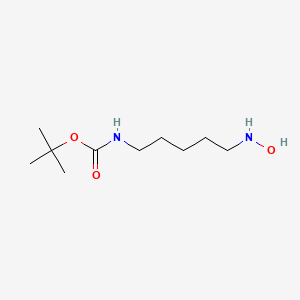
![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
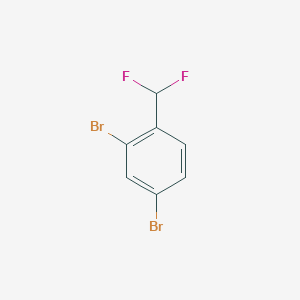
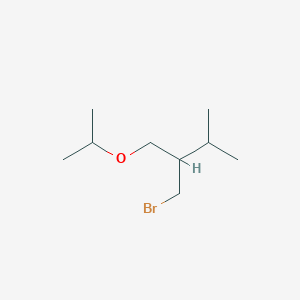
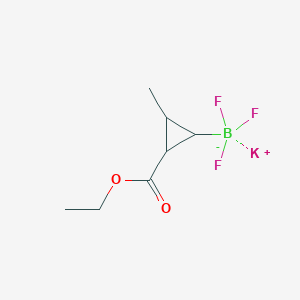
![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)

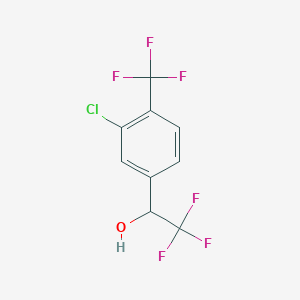

![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)

